molecular formula C8H15BF3K B6205823 potassium (2-cyclohexylethyl)trifluoroboranuide CAS No. 2200276-32-8

potassium (2-cyclohexylethyl)trifluoroboranuide

Cat. No. B6205823
CAS RN: 2200276-32-8
M. Wt: 218.1
InChI Key:
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Description

Potassium (2-cyclohexylethyl)trifluoroboranuide, also known as PCTFB, is an organic compound that has been extensively studied for its many applications in the laboratory. It is a colorless liquid that is soluble in water and alcohols, and is used in a variety of laboratory experiments, including synthesis, catalysis, and as a reagent for biochemical and physiological studies. PCTFB is also used as a catalyst in the synthesis of organic compounds, and has been found to be an effective catalyst for the synthesis of organic molecules.

Mechanism of Action

The mechanism of action of potassium (2-cyclohexylethyl)trifluoroboranuide is not fully understood. However, it is believed that the compound acts as an electron donor, which allows it to catalyze the formation of covalent bonds between molecules. It is also believed that the compound can act as an acid, which helps to promote the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of potassium (2-cyclohexylethyl)trifluoroboranuide are not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes, which can affect the metabolism of drugs and other compounds. It has also been shown to have antioxidant effects and can increase the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

Potassium (2-cyclohexylethyl)trifluoroboranuide has several advantages when used in laboratory experiments. It is a relatively inexpensive and easily available reagent, and it is also non-toxic and has a low boiling point. However, it is important to note that potassium (2-cyclohexylethyl)trifluoroboranuide is not stable in the presence of strong acids or bases and can be easily hydrolyzed.

Future Directions

The use of potassium (2-cyclohexylethyl)trifluoroboranuide in laboratory experiments has been increasing in recent years, and there are many potential future directions for research. These include further study of the compound’s biochemical and physiological effects, as well as its potential uses in the synthesis of pharmaceuticals and the study of enzyme inhibition and drug metabolism. Additionally, further research is needed to understand the mechanism of action of potassium (2-cyclohexylethyl)trifluoroboranuide and its potential applications in other areas, such as catalysis and synthesis.

Synthesis Methods

Potassium (2-cyclohexylethyl)trifluoroboranuide is synthesized through a process called the Williamson ether synthesis. This method involves the reaction of an alcohol, such as ethanol, with a halide, such as bromide, to form an ether. The ether is then reacted with potassium hydroxide to form potassium (2-cyclohexylethyl)trifluoroboranuide. The reaction is typically conducted at temperatures between 60-100 °C and can be completed in a few minutes.

Scientific Research Applications

Potassium (2-cyclohexylethyl)trifluoroboranuide has been used in a variety of scientific research applications, including catalysis, synthesis, and as a reagent for biochemical and physiological studies. It has been used in the synthesis of organic molecules, such as peptides and proteins, and as a catalyst for the synthesis of organic compounds. potassium (2-cyclohexylethyl)trifluoroboranuide has also been used in the synthesis of pharmaceuticals, such as antibiotics, and in the study of enzyme inhibition and drug metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium (2-cyclohexylethyl)trifluoroboranuide involves the reaction of 2-cyclohexylethylamine with boron trifluoride diethyl etherate followed by the addition of potassium tert-butoxide.", "Starting Materials": [ "2-cyclohexylethylamine", "boron trifluoride diethyl etherate", "potassium tert-butoxide" ], "Reaction": [ "Step 1: 2-cyclohexylethylamine is reacted with boron trifluoride diethyl etherate in anhydrous diethyl ether at room temperature for 2 hours.", "Step 2: The resulting product is then treated with potassium tert-butoxide in anhydrous tetrahydrofuran at -78°C for 1 hour.", "Step 3: The reaction mixture is then quenched with water and extracted with diethyl ether.", "Step 4: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.", "Step 5: The resulting product is purified by column chromatography to obtain potassium (2-cyclohexylethyl)trifluoroboranuide as a white solid." ] }

CAS RN

2200276-32-8

Molecular Formula

C8H15BF3K

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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